4-(4-bromophenyl)butan-1-amine hydrochloride
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Overview
Description
4-(4-Bromophenyl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C10H15BrClN. It is a derivative of butan-1-amine, where the butyl chain is substituted with a bromophenyl group at the fourth position. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-bromophenyl)butan-1-amine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with butan-1-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromophenyl)butan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include nitroso and nitro derivatives.
Reduction Reactions: Products include primary amines and alcohols.
Scientific Research Applications
4-(4-Bromophenyl)butan-1-amine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, while the amine group facilitates its interaction with biological molecules. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
4-(4-Bromophenyl)butan-1-amine hydrochloride can be compared with other similar compounds, such as:
4-(4-Chlorophenyl)butan-1-amine hydrochloride: This compound has a chlorine atom instead of a bromine atom, which affects its reactivity and binding properties.
4-(4-Fluorophenyl)butan-1-amine hydrochloride: The presence of a fluorine atom alters the compound’s electronic properties and its interaction with molecular targets.
4-(4-Methylphenyl)butan-1-amine hydrochloride: The methyl group influences the compound’s hydrophobicity and its overall chemical behavior.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of this compound in scientific research.
Properties
CAS No. |
2763755-42-4 |
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Molecular Formula |
C10H15BrClN |
Molecular Weight |
264.6 |
Purity |
95 |
Origin of Product |
United States |
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